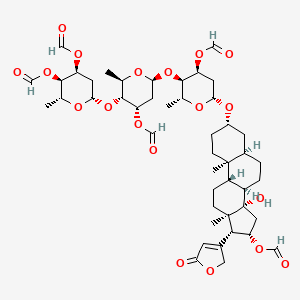
Gitoformate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gitoformate is synthesized from gitoxin, a cardiac glycoside extracted from the woolly foxglove (Digitalis lanata) . The synthesis involves formylation of the hydroxyl groups on the gitoxin molecule. The reaction conditions typically include the use of formic acid or formyl chloride as the formylating agents .
Industrial Production Methods: Industrial production of this compound involves the extraction of gitoxin from Digitalis lanata, followed by chemical formylation. The process is carried out under controlled conditions to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: Gitoformate unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hydrolyse: This compound kann zu Gitoxin und Ameisensäure hydrolysiert werden.
Substitution: Die Formylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Typischerweise in Gegenwart von Wasser oder wässrigen Säure-/Basenlösungen durchgeführt.
Oxidation: Erfordert Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Substitution: Beinhaltet nukleophile Reagenzien wie Amine oder Alkohole.
Hauptprodukte, die gebildet werden:
Hydrolyse: Gitoxin und Ameisensäure.
Oxidation: Spezifische Produkte hängen vom verwendeten Oxidationsmittel ab.
Substitution: Verschiedene substituierte Derivate von Gitoxin.
Wissenschaftliche Forschungsanwendungen
Gitoformate hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der Chemie von Herzglykosiden verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Ionentransport.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Herzerkrankungen.
Industrie: Wird bei der Entwicklung von Herzmedikamenten und verwandten Pharmazeutika eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung der Natrium-Kalium-ATPase-Pumpe in Herzmuskelzellen . Diese Hemmung führt zu einem Anstieg des intrazellulären Natriumspiegels, was wiederum über den Natrium-Calcium-Austauscher zu einem Anstieg des intrazellulären Kalziumspiegels führt . Die erhöhten Kalziumspiegel verstärken die Herzkontraktilität, wodurch this compound bei der Behandlung von Herzinsuffizienz und Arrhythmien wirksam ist .
Ähnliche Verbindungen:
Digitoxin: Ein weiteres Herzglykosid mit einem ähnlichen Wirkmechanismus.
Digoxin: Ein weit verbreitetes Herzglykosid mit einer kürzeren Halbwertszeit im Vergleich zu Digitoxin.
Lanatoside B: Ein Glykosid aus Digitalis lanata mit einer ähnlichen Aglykonstruktur.
Eindeutigkeit von this compound: This compound ist aufgrund seiner formylierten Hydroxylgruppen einzigartig, die es von anderen Herzglykosiden unterscheiden . Diese strukturelle Modifikation beeinflusst seine Pharmakokinetik und Pharmakodynamik und macht es für Patienten mit variabler Nierenfunktion geeignet .
Wirkmechanismus
Gitoformate exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells . This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger . The elevated calcium levels enhance cardiac contractility, making this compound effective in treating heart failure and arrhythmia .
Vergleich Mit ähnlichen Verbindungen
Digitoxin: Another cardiac glycoside with a similar mechanism of action.
Digoxin: A widely used cardiac glycoside with a shorter half-life compared to digitoxin.
Lanatoside B: A glycoside from Digitalis lanata with a similar aglycon structure.
Uniqueness of Gitoformate: this compound is unique due to its formylated hydroxyl groups, which differentiate it from other cardiac glycosides . This structural modification affects its pharmacokinetics and pharmacodynamics, making it suitable for patients with variable renal function .
Eigenschaften
IUPAC Name |
[3-[5-(4,5-diformyloxy-6-methyloxan-2-yl)oxy-4-formyloxy-6-methyloxan-2-yl]oxy-6-[[16-formyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] formate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64O19/c1-24-41(59-23-51)32(55-19-47)14-38(60-24)64-43-26(3)62-39(16-34(43)57-21-49)65-42-25(2)61-37(15-33(42)56-20-48)63-29-8-10-44(4)28(13-29)6-7-31-30(44)9-11-45(5)40(27-12-36(52)54-18-27)35(58-22-50)17-46(31,45)53/h12,19-26,28-35,37-43,53H,6-11,13-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHWKQEPDYUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC=O)OC3C(OC(CC3OC=O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)OC=O)OC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10176-39-3 | |
| Record name | (3β,5β,16β)-3-[(O-2,6-Dideoxy-3,4-di-O-formyl-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-3-O-formyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-formyl-β-D-ribo-hexopyranosyl)oxy]-16-(formyloxy)-14-hydroxycard-20(22)-enolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


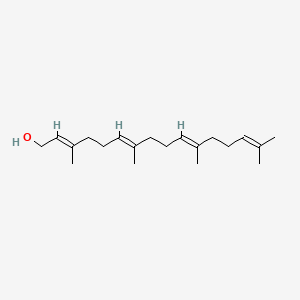



![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)
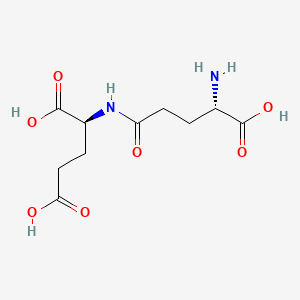
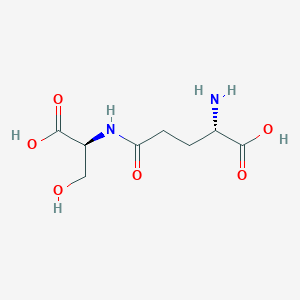
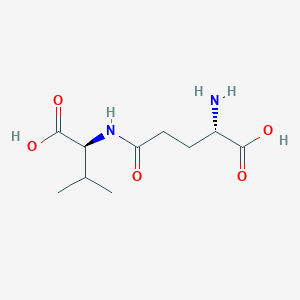
![(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1671464.png)
![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)
![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)

![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)

